![molecular formula C19H24N4O2S B11162444 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B11162444.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(phenylcarbonyl)piperidine-4-carboxamide
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Overview
Description
1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound may be used as a probe or tool in biological studies to investigate specific biochemical pathways or interactions.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- 1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
- 1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylamide
Uniqueness
The uniqueness of 1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-benzoyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N4O2S/c1-19(2,3)17-21-22-18(26-17)20-15(24)13-9-11-23(12-10-13)16(25)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,22,24) |
InChI Key |
FDBLCGXIJNDHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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